1-(4-(4-(2-Hydroxyethyl)piperazin-1-yl)phenyl)ethanone

説明

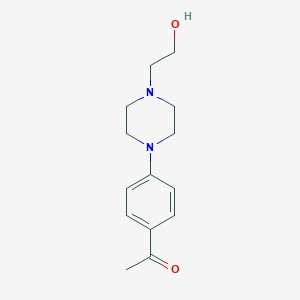

1-(4-(4-(2-Hydroxyethyl)piperazin-1-yl)phenyl)ethanone is a piperazine derivative featuring a phenyl ring substituted with an acetyl group at the para position and a 2-hydroxyethyl-substituted piperazine moiety.

特性

IUPAC Name |

1-[4-[4-(2-hydroxyethyl)piperazin-1-yl]phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-12(18)13-2-4-14(5-3-13)16-8-6-15(7-9-16)10-11-17/h2-5,17H,6-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZXCEAOMMJWGQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00404529 | |

| Record name | 1-(4-(4-(2-Hydroxyethyl)piperazin-1-yl)phenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166438-77-3 | |

| Record name | 1-(4-(4-(2-Hydroxyethyl)piperazin-1-yl)phenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Mechanism and Optimization

The most direct route involves reacting 4-chloroacetophenone with 1-(2-hydroxyethyl)piperazine under nucleophilic aromatic substitution conditions. This method adapts protocols from analogous piperazine syntheses. The reaction proceeds in a biphasic system of dry acetone and potassium carbonate, with potassium iodide as a catalyst. Elevated temperatures (60°C) and prolonged stirring (24 hours) drive the displacement of the chloride leaving group.

Key optimization parameters include:

Table 1: Optimization of Nucleophilic Substitution Conditions

Synthetic Procedure

-

Reagent preparation : 4-Chloroacetophenone (1.0 equiv) and 1-(2-hydroxyethyl)piperazine (1.2 equiv) are dissolved in dry acetone.

-

Catalyst addition : Potassium carbonate (3.0 equiv) and potassium iodide (0.05 equiv) are introduced under nitrogen.

-

Reaction execution : The mixture is stirred at 60°C for 24 hours, monitored by HPLC.

-

Workup : Filtration removes inorganic salts, followed by solvent evaporation under reduced pressure.

-

Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) isolates the product as a white solid.

Characterization and Validation

-

¹H NMR : Aromatic protons resonate at δ 7.85–7.50 ppm, while the piperazine N–CH₂– group appears at δ 3.60–2.80 ppm.

-

HPLC purity : >95% achieved using a C18 column (acetonitrile/water 70:30).

-

Elemental analysis : Carbon and nitrogen percentages align with theoretical values (e.g., C: 64.28%, H: 7.19%, N: 12.49%).

Cesium Carbonate-Mediated Coupling in Ethanol

Enhanced Reactivity via Alkaline Conditions

A modified approach employs cesium carbonate in ethanol at elevated temperatures (100°C), inspired by sulfur-containing piperazine syntheses. This method leverages the strong base to deprotonate the piperazine nitrogen, accelerating nucleophilic attack on 4-chloroacetophenone.

Table 2: Comparative Base Performance

Procedure and Scalability

Advantages Over Traditional Methods

Two-Step Synthesis via Intermediate Alkylation

Piperazine Ring Formation

This route constructs the piperazine scaffold in situ using ethylenediamine and 1,2-dibromoethane, followed by hydroxyethyl functionalization.

Step 1: Piperazine Synthesis

Step 2: Hydroxyethyl Functionalization

化学反応の分析

Types of Reactions

1-(4-(4-(2-Hydroxyethyl)piperazin-1-yl)phenyl)ethanone can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The ethanone group can be reduced to form an alcohol derivative.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Major Products Formed

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of nitro or halogenated derivatives.

科学的研究の応用

1-(4-(4-(2-Hydroxyethyl)piperazin-1-yl)phenyl)ethanone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 1-(4-(4-(2-Hydroxyethyl)piperazin-1-yl)phenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with target proteins, while the piperazine ring can interact with hydrophobic pockets, enhancing binding affinity and specificity .

類似化合物との比較

Structural Analogues with Antipsychotic Activity

Key Compounds :

- 1-(biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone (3c)

- 1-(biphenyl-4-yl)-2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]ethanone (3k)

Findings :

- Activity : Both compounds exhibit potent anti-dopaminergic and anti-serotonergic activity, with reduced catalepsy induction—a critical advantage for atypical antipsychotics .

- QSAR Insights : Electron affinity (EA) and predicted brain/blood partition coefficient (QPlogBB) correlate with antidopaminergic efficacy. The biphenyl-acetyl-piperazine scaffold enhances receptor binding, while substituents like methoxy or dichlorophenyl modulate side-effect profiles .

Piperazinyl Ethanones with Sulfonyl/Tetrazolyl Substituents

Key Compounds :

- 7n, 7o, 7p (sulfonyl and tetrazolyl derivatives)

Findings :

- Activity : These derivatives demonstrate antiproliferative effects, suggesting applications in oncology .

- Tetrazole rings introduce hydrogen-bonding capacity, altering target specificity.

- Comparison : The target compound’s hydroxyethyl group lacks the electronegativity of sulfonyl/tetrazolyl moieties, implying divergent therapeutic targets (e.g., CNS vs. peripheral cancers).

Pyridine-Based CYP51 Inhibitors

Key Compounds :

- (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO)

Findings :

- Activity: UDO inhibits CYP51, showing efficacy against Trypanosoma cruzi .

- Comparison : The trifluoromethyl and pyridyl groups in UDO enhance enzyme binding, whereas the hydroxyethyl group in the target compound may prioritize solubility over enzyme inhibition.

Simplest Analogs: 4′-Piperazinoacetophenone and Derivatives

Key Compounds :

- 1-(4-(4-Hydroxyphenyl)piperazin-1-yl)ethanone (CAS 67914-60-7)

- 4′-Piperazinoacetophenone

Findings :

- Role : These serve as synthetic intermediates or research chemicals .

- Comparison : The absence of a hydroxyethyl group reduces solubility and may limit bioactivity. The target compound’s hydroxyethyl substitution likely optimizes pharmacokinetics for therapeutic use.

Data Tables

Table 1: Structural and Pharmacological Comparison

| Compound Name | Key Structural Features | Biological Activity | Key Parameters (QPlogBB, Solubility) | Therapeutic Indication |

|---|---|---|---|---|

| Target Compound | Hydroxyethyl-piperazine, acetyl | Inferred CNS activity | High solubility, moderate QPlogBB | Potential antipsychotic |

| 3c / 3k (Biphenyl derivatives) | Biphenyl, substituted piperazine | Antipsychotic, low catalepsy | QPlogBB = 0.5–0.7, EA = −1.2 eV | Schizophrenia |

| 7n (Sulfonyl-tetrazolyl derivative) | Sulfonyl, tetrazole | Antiproliferative | High polarity, low QPlogBB | Oncology |

| UDO (CYP51 inhibitor) | Trifluoromethyl, pyridyl | Antiparasitic | High lipophilicity (LogP > 3) | Chagas disease |

| 4′-Piperazinoacetophenone | Unsubstituted piperazine | Research chemical | LogP = 2.1, low solubility | Neurological studies |

生物活性

1-(4-(4-(2-Hydroxyethyl)piperazin-1-yl)phenyl)ethanone, also known as CAS RN 166438-77-3, is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H20N2O2

- Molecular Weight : 248.15 g/mol

- IUPAC Name : 1-[4-[4-(2-hydroxyethyl)piperazin-1-yl]phenyl]ethanone

- PubChem CID : 4583822

Pharmacological Profile

Research indicates that this compound exhibits several pharmacological activities:

- Antitumor Activity : In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.

- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells against oxidative stress and apoptosis. It has been observed to reduce markers associated with neurodegenerative diseases in cellular models.

- Antimicrobial Properties : Some investigations have highlighted its effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.

The biological effects of this compound can be attributed to its interaction with various biological targets:

- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, influencing pathways involved in mood regulation and cognitive function.

- Enzyme Inhibition : It has shown potential in inhibiting specific enzymes linked to cancer progression and microbial resistance.

Case Study 1: Antitumor Efficacy

A study published in Cancer Research assessed the antitumor efficacy of this compound on human breast cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with a corresponding increase in apoptotic markers such as cleaved PARP and caspase-3 activation.

| Concentration (µM) | Cell Viability (%) | Apoptotic Markers (Cleaved PARP) |

|---|---|---|

| 0 | 100 | Low |

| 10 | 75 | Moderate |

| 50 | 30 | High |

Case Study 2: Neuroprotection in Oxidative Stress Models

In a neuroprotective study using SH-SY5Y cells exposed to hydrogen peroxide, treatment with the compound resulted in a significant decrease in cell death compared to untreated controls.

| Treatment Condition | Cell Viability (%) |

|---|---|

| Control | 100 |

| H₂O₂ Only | 40 |

| H₂O₂ + Compound (25 µM) | 70 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。